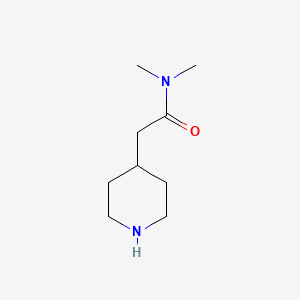

N,N-dimethyl-2-(4-piperidinyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylacetamide |

InChI |

InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

QLGTUZHDVFYBCD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1CCNCC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N,n Dimethyl 2 4 Piperidinyl Acetamide

Retrosynthetic Analysis and Key Disconnections for N,N-dimethyl-2-(4-piperidinyl)acetamide

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to identify potential starting materials. slideshare.net For this compound, the primary disconnections involve the carbon-nitrogen bonds.

The most logical retrosynthetic disconnections for this compound are at the C-N bond of the piperidine (B6355638) ring and the amide bond. This approach identifies two primary synthons: a 4-substituted piperidine and an N,N-dimethylacetamide unit. This leads to two main synthetic strategies:

Amide Formation: Disconnecting the amide bond suggests a reaction between a piperidine-2-acetic acid derivative and dimethylamine (B145610), or a variation thereof.

N-Alkylation of Piperidine: Disconnecting the C-N bond of the piperidine ring points towards the alkylation of a piperidine precursor with a suitable N,N-dimethylacetamide derivative.

A further disconnection can be considered at the C-C bond between the piperidine ring and the acetamide (B32628) moiety, which would involve more complex carbon-carbon bond-forming reactions. These primary disconnections form the basis for the classical and advanced synthetic routes discussed below.

Classical and Established Synthesis Routes to this compound

The classical synthesis of this compound primarily relies on straightforward and well-documented chemical transformations.

Amidation reactions are a cornerstone of organic synthesis and provide a direct route to this compound. sphinxsai.com One common method involves the reaction of a piperidine-containing starting material with a suitable acylating agent.

A prevalent approach is the acylation of a piperidine derivative with an activated form of N,N-dimethylacetamide. For instance, the reaction of 4-aminopiperidine (B84694) with 2-chloro-N,N-dimethylacetamide in the presence of a base constitutes a direct method for forming the target molecule.

Alternatively, the synthesis can proceed through the amidation of a piperidine-2-acetic acid precursor. This involves activating the carboxylic acid group, for example, by converting it to an acid chloride or using a coupling agent like 1,1'-carbonyldiimidazole, followed by reaction with dimethylamine. prepchem.com This method is particularly useful when the corresponding piperidine-2-acetic acid is readily available.

Table 1: Key Reagents in Amidation Reactions

| Reagent | Role |

| 4-Aminopiperidine | Piperidine source |

| 2-Chloro-N,N-dimethylacetamide | Acetamide source |

| Piperidine-2-acetic acid | Piperidine and acetamide precursor |

| Dimethylamine | Amine source for amidation |

| 1,1'-Carbonyldiimidazole | Coupling agent |

Alkylation and Reductive Amination Approaches to the this compound Core

Alkylation and reductive amination represent versatile strategies for constructing the this compound scaffold. researchgate.net These methods often involve the formation of the piperidine ring or the introduction of the N,N-dimethylacetamide side chain through C-N bond formation.

Reductive amination is a powerful tool for this synthesis. mdma.chnih.gov A typical route involves the reaction of a suitable ketone precursor, such as N-Boc-4-piperidone, with an amine, followed by reduction of the resulting imine or enamine. For the synthesis of this compound, a precursor bearing the N,N-dimethylacetamide moiety could be reacted with a piperidone derivative.

Direct alkylation of a piperidine derivative is another viable approach. This can be achieved by reacting a piperidine with a haloacetamide derivative, such as 2-bromo- or 2-chloro-N,N-dimethylacetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from simple and commercially available precursors. nih.govrsc.org These synthetic routes offer flexibility and can be adapted to produce a variety of analogs.

One such pathway could begin with the synthesis of N,N-dimethylacetamide itself, which can be prepared by the reaction of acetic acid with dimethylamine. google.comgoogle.com This can then be halogenated to produce a 2-halo-N,N-dimethylacetamide, which serves as a key intermediate for alkylation of a piperidine derivative.

Another multi-step approach could involve the construction of the piperidine ring from acyclic precursors through cyclization reactions. For example, a suitably substituted amine could undergo an intramolecular cyclization to form the piperidine ring, followed by further functionalization to introduce the N,N-dimethylacetamide side chain.

Advanced Synthetic Methodologies for this compound and its Analogs

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of complex molecules like this compound.

The stereoselective synthesis of this compound and its analogs is of growing interest, particularly for applications in medicinal chemistry where specific stereoisomers may exhibit different biological activities. nih.gov

Achieving stereoselectivity in the synthesis of this compound can be approached in several ways. One method involves the use of a chiral starting material, such as a stereochemically pure piperidine derivative. Subsequent reactions to introduce the N,N-dimethylacetamide side chain are then carried out under conditions that preserve the stereochemical integrity of the chiral center.

Another strategy employs asymmetric catalysis, where a chiral catalyst is used to induce stereoselectivity in a key bond-forming step. For example, a stereoselective reductive amination could be used to set the stereocenter at the 4-position of the piperidine ring. While specific examples for this compound are not extensively reported, the principles of stereoselective synthesis are well-established and applicable to this target molecule.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical endeavor aimed at minimizing the environmental impact of its production. Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov The core objective is to prevent pollution at the molecular level. mlsu.ac.in

Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic pathways that minimize byproducts. mlsu.ac.in

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.in

Use of Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary where possible, and when used, choosing innocuous options. nih.gov

Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements. nih.gov

In the context of piperidine-containing structures, green approaches have been successfully developed. For instance, the synthesis of N-substituted piperidones, which are precursors to piperidines, has been achieved using methodologies that present significant advantages over classical approaches like the Dieckman condensation. nih.govresearchgate.net One sustainable method for synthesizing piperidin-4-one derivatives utilizes a deep eutectic solvent (DES) made from glucose and urea, which is inexpensive and environmentally benign. asianpubs.org

The selection of solvents is a primary focus in greening the synthesis of this compound. Traditional solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and pyridine (B92270) are often effective but pose significant health and environmental risks. mcgill.ca Green chemistry encourages their replacement with safer alternatives.

Table 1: Comparison of Traditional and Greener Solvents in Chemical Synthesis

| Traditional Solvent | Associated Hazards | Greener Alternative | Rationale for Alternative |

|---|---|---|---|

| Dichloromethane (DCM) | Carcinogen, HAP (Hazardous Air Pollutant) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity |

| Dimethylformamide (DMF) | Toxicity, regulated by EU Solvent Directive | Acetonitrile (B52724) | Less toxic, though still requires careful handling |

| Pyridine | Carcinogenic/mutagenic/reprotoxic (CMR) | Triethylamine (Et3N) (as a base) | Used when pyridine's role is primarily as a base |

| Benzene | Carcinogen, classified as a HAP | Toluene | Less toxic than benzene |

Data sourced from Green Chemistry literature. mcgill.ca

By substituting hazardous solvents and reagents, utilizing catalytic reactions to reduce energy consumption, and designing pathways with high atom economy, the synthesis of this compound can be made significantly more sustainable.

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production of this compound

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production to a more controlled, efficient, and often safer manufacturing process. This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The continuous nature of the process allows for superior control over reaction parameters such as temperature, pressure, and reaction time.

While specific literature on the flow synthesis of this compound is not prevalent, the application of this technology to related transformations is well-documented and provides a clear blueprint. For example, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been efficiently achieved using a continuous-flow system. semanticscholar.org In such a setup, a packed-bed reactor (µPBR) containing a catalyst is used, with reagents and hydrogen gas flowing through it. semanticscholar.org

Potential advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Potentially hazardous intermediates can be generated and consumed in situ, minimizing the risk associated with their accumulation in large quantities.

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control for highly exothermic or endothermic reactions.

Increased Efficiency and Yield: Precise control over stoichiometry and residence time can lead to higher selectivity, reduced byproduct formation, and improved yields.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

A hypothetical flow process for a key step, such as the amidation of a piperidinylacetic acid derivative with dimethylamine, would involve pumping solutions of the acid chloride (or activated acid) and dimethylamine to a T-mixer before they enter a heated or cooled reactor coil to ensure rapid and controlled formation of the final amide product.

Catalytic Methods and Metal-Mediated Transformations in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and less energy-intensive than stoichiometric reactions. The synthesis of this compound can benefit from various catalytic methods, particularly in the formation of the piperidine ring and the final amide bond.

Amide Bond Formation: The coupling of a piperidinylacetic acid derivative with dimethylamine is a key transformation. While this can be achieved by converting the carboxylic acid to a more reactive species like an acid chloride, this often requires harsh reagents (e.g., thionyl chloride). researchgate.net Catalytic methods provide milder alternatives. Peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of N-hydroxybenzotrizole (HOBt), are widely used to facilitate amide bond formation under mild conditions. nih.gov

Piperidine Ring Synthesis: The synthesis of the 4-substituted piperidine core can be accomplished through the hydrogenation of a corresponding pyridine precursor. This transformation is typically mediated by heterogeneous catalysts such as platinum, palladium, or nickel.

Metal-Mediated Cross-Coupling: Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. While perhaps less direct for this specific target, methods like copper-catalyzed intramolecular arylation have been used to form related heterocyclic structures efficiently. researchgate.net Such strategies could be envisioned in more complex synthetic routes where the piperidine nitrogen is installed via a C-N coupling reaction.

Table 2: Potential Catalytic Steps in the Synthesis of this compound

| Synthetic Step | Catalyst/Reagent Type | Example Catalyst | Purpose |

|---|---|---|---|

| Amide Formation | Carbodiimide Coupling Agent | EDCI / HOBt | Activates carboxylic acid for mild amidation. nih.gov |

| Pyridine Reduction | Heterogeneous Hydrogenation Catalyst | Platinum on Carbon (Pt/C) | Reduces pyridine ring to piperidine. |

| C-N Bond Formation | Transition Metal Catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of carbon-nitrogen bonds in related heterocyclic syntheses. researchgate.net |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. Key parameters that are typically investigated include temperature, solvent, catalyst loading, concentration of reactants, and reaction time.

The choice of solvent can have a dramatic impact on reaction yield. In a model reaction for the synthesis of a pyridine derivative, changing the solvent from ethanol (B145695) to N,N-dimethylformamide (DMF) under reflux conditions increased the product yield from 58% to 80%. researchgate.net This highlights the importance of solvent screening in the early stages of process development.

Table 3: Effect of Solvent on Product Yield in a Model Synthesis

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Reflux | 58 |

| 2 | Methanol | Reflux | 47 |

| 3 | Acetonitrile | Reflux | 65 |

| 4 | Tetrahydrofuran (THF) | Reflux | 51 |

| 5 | N,N-Dimethylformamide (DMF) | Reflux | 80 |

Data adapted from a representative multi-component reaction to illustrate optimization principles. researchgate.net

For the synthesis of this compound, optimization would be applied to key steps:

Alkylation of 4-cyanopiperidine (B19701) or a related precursor: Parameters such as the base, solvent, and temperature would be optimized to ensure efficient and selective alkylation at the nitrogen atom.

Hydrolysis of a nitrile precursor: If the synthesis proceeds through a nitrile intermediate, the conditions for hydrolysis to the corresponding carboxylic acid would need to be fine-tuned to maximize conversion while preventing side reactions.

Amidation: The coupling of the piperidinylacetic acid moiety with dimethylamine would be optimized by screening coupling agents, solvents, and temperature to achieve high purity and yield. For instance, the synthesis of N,N-dimethyl fatty hydrazides was optimized for molar ratio, reaction time, and temperature to achieve the desired product. researchgate.net

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analytical methods. The synthesis of this compound labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can provide profound insights.

Synthetic Strategies for Isotopic Labeling:

Deuterium Labeling: Deuterium labels can be introduced by using deuterated reagents. For example, to label the N-methyl groups, deuterated iodomethane (B122720) (CD₃I) could be used in a methylation reaction. mdpi.com Alternatively, a piperidine precursor could be reduced using a deuterium source like sodium borodeuteride (NaBD₄) to label specific positions on the ring.

Carbon-13 Labeling: ¹³C labels can be incorporated by starting with a ¹³C-labeled precursor. For instance, using ¹³C-labeled potassium cyanide (K¹³CN) in the initial steps of the synthesis would label the carbon atom of the eventual acetamide group.

Nitrogen-15 Labeling: ¹⁵N-labeled dimethylamine or ¹⁵N-labeled piperidine precursors could be used to introduce a ¹⁵N label into the molecule.

Applications in Mechanistic Studies: Mechanistic studies on related complex piperidine derivatives have been performed to understand their biological activity. ebi.ac.uk An isotopically labeled version of this compound could be used to:

Trace Metabolic Pathways: By following the fate of the isotopic label in vivo or in vitro, researchers can identify metabolites and understand how the compound is processed biologically.

Elucidate Reaction Mechanisms: In the synthesis itself, kinetic isotope effect (KIE) studies using deuterated analogues can help determine the rate-determining step of a reaction and clarify transition state structures.

Quantitative Analysis: A stable isotope-labeled version of the compound is the ideal internal standard for mass spectrometry-based quantification assays due to its similar chemical and physical properties to the unlabeled analyte.

The strategic placement of isotopic labels allows chemists and biologists to ask and answer highly specific questions about the molecule's journey through a chemical or biological system.

Advanced Structural Characterization and Spectroscopic Elucidation of N,n Dimethyl 2 4 Piperidinyl Acetamide

Crystallographic Analysis of N,N-dimethyl-2-(4-piperidinyl)acetamide Polymorphs and Solvates

Crystallographic techniques are indispensable for understanding the three-dimensional arrangement of molecules in the solid state. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable amide group, these methods can reveal crucial details about its preferred conformations, intermolecular interactions, and the potential for polymorphism.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Solid-State Packing

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline material. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule can be constructed.

For this compound, an SCXRD study would provide unambiguous data on bond lengths, bond angles, and torsion angles. This would definitively establish the preferred conformation of the piperidine ring—likely a chair conformation, which is the lowest energy state for such systems. researchgate.net It would also resolve the geometry around the amide bond and the spatial relationship between the piperidine ring and the acetamide (B32628) side chain.

Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, revealing the network of intermolecular forces such as hydrogen bonds (e.g., involving the piperidine N-H group) and van der Waals interactions that stabilize the solid-state structure. While this compound is achiral, for chiral derivatives, this technique is the gold standard for determining the absolute configuration.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₈N₂O |

| Formula Weight | 170.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 98.75 |

| Volume (ų) | 1055.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.072 |

| Hydrogen Bonding | N-H···O (intermolecular) |

Powder X-ray Diffraction for Polymorphic Identification and Phase Transitions

Powder X-ray Diffraction (PXRD) is a critical tool for the analysis of polycrystalline materials and is particularly important for identifying and distinguishing between different crystalline forms, known as polymorphs. nih.gov Polymorphs of a compound have the same chemical composition but differ in their crystal structure, which can lead to different physicochemical properties.

A PXRD pattern is a fingerprint of a specific crystalline solid. Each polymorph of this compound would produce a unique diffraction pattern characterized by a distinct set of peak positions (2θ angles) and relative intensities. researchgate.net This technique is essential for screening for polymorphism, quality control during manufacturing, and detecting crystalline phase impurities.

Moreover, variable-temperature PXRD (VT-PXRD) can be used to study solid-state phase transitions. nih.gov By monitoring the changes in the diffraction pattern as a function of temperature, one could identify the temperatures at which this compound might convert from one polymorphic form to another. nih.gov

Illustrative PXRD Peak Data for Two Hypothetical Polymorphs of this compound

| Form A: 2θ (°) | Form A: Relative Intensity (%) | Form B: 2θ (°) | Form B: Relative Intensity (%) |

| 10.2 | 100 | 11.5 | 85 |

| 15.8 | 75 | 14.2 | 100 |

| 19.5 | 60 | 18.9 | 55 |

| 20.4 | 88 | 21.1 | 92 |

| 25.1 | 45 | 23.6 | 70 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and solid states. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Through-Space and Through-Bond Correlations

While one-dimensional NMR provides primary structural information, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for determining the molecule's conformation in solution. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the piperidine ring and the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their known proton attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected from the N-methyl protons to the carbonyl carbon (C=O) and from the piperidine protons to the carbons of the acetamide side chain, piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. NOESY is invaluable for determining the three-dimensional conformation. For instance, it could show correlations between axial and equatorial protons on the piperidine ring and between the N-methyl groups and nearby protons, helping to define the molecule's preferred shape in solution. ipb.pt

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and Key Correlations for this compound

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| N(CH₃)₂ | 2.95 (s, 6H) | 36.5, 34.8 | C=O | CH₂-C=O |

| CH₂-C=O | 2.20 (d, 2H) | 40.1 | C=O, C4 (piperidine) | H4 (piperidine), N(CH₃)₂ |

| C=O | - | 172.5 | - | - |

| H4 (piperidine) | 1.80 (m, 1H) | 35.2 | C2/C6 (piperidine), CH₂-C=O | H3/H5 (piperidine, axial/equatorial), CH₂-C=O |

| H2/H6 (piperidine, equatorial) | 3.05 (m, 2H) | 45.8 | C4 (piperidine) | H2/H6 (axial), H3/H5 (equatorial) |

| H2/H6 (piperidine, axial) | 2.60 (m, 2H) | 45.8 | C4 (piperidine) | H2/H6 (equatorial), H3/H5 (axial) |

| H3/H5 (piperidine, equatorial) | 1.95 (m, 2H) | 30.5 | C4 (piperidine) | H3/H5 (axial), H2/H6 (equatorial) |

| H3/H5 (piperidine, axial) | 1.30 (m, 2H) | 30.5 | C4 (piperidine) | H3/H5 (equatorial), H2/H6 (axial) |

| N-H (piperidine) | 2.50 (br s, 1H) | - | - | - |

Solid-State NMR Spectroscopy for Investigating Molecular Mobility and Intermolecular Interactions

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, offering a bridge between the detailed structural data from XRD and the solution-state dynamics from liquid NMR. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide spectra with high resolution for solid samples.

For this compound, ssNMR would be highly valuable for:

Polymorph Characterization: Different polymorphs, having distinct molecular packing and intermolecular interactions, will give rise to different chemical shifts in the ssNMR spectrum. This provides a powerful, complementary method to PXRD for identifying and quantifying polymorphic forms.

Amorphous Content: Unlike XRD, which only detects crystalline material, ssNMR can detect and characterize amorphous (non-crystalline) content within a sample.

Probing Intermolecular Interactions: Specific ssNMR techniques can measure internuclear distances, providing direct evidence of hydrogen bonding and other close contacts in the solid state.

Dynamic NMR Studies for Characterizing Conformational Equilibria and Exchange Processes

The flexible nature of this compound makes it an ideal candidate for Dynamic NMR (DNMR) studies. This technique involves acquiring NMR spectra over a range of temperatures to study molecular processes that occur on the NMR timescale.

Two key dynamic processes would be of interest:

Piperidine Ring Inversion: The chair conformation of the piperidine ring can undergo inversion (a "ring flip"). At low temperatures, this process is slow, and separate signals for axial and equatorial protons may be observed. As the temperature increases, the inversion rate increases, causing these signals to broaden and eventually coalesce into a single averaged signal.

Amide Bond Rotation: The C-N bond in the dimethylamide group has a partial double-bond character, which restricts rotation. nih.gov This often results in two distinct signals for the two N-methyl groups at room temperature due to their different chemical environments (one cis and one trans to the carbonyl oxygen). nih.govresearchgate.net Upon heating, rotation around the C-N bond becomes faster, leading to the coalescence of the two methyl signals into a single peak.

By analyzing the coalescence temperature and the signal separation, the activation energy (ΔG‡) for these conformational processes can be calculated, providing quantitative data on the molecule's flexibility. researchgate.net

Illustrative Dynamic NMR Data for this compound

| Dynamic Process | Coalescence Temperature (T_c) | Free Energy of Activation (ΔG‡) |

| Piperidine Ring Inversion | ~250 K (-23 °C) | ~45 kJ/mol |

| Amide C-N Bond Rotation | ~350 K (77 °C) | ~65 kJ/mol |

Mass Spectrometry for Fragmentation Pathway Analysis and Elucidation of Reaction Byproducts

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through controlled fragmentation, it provides a "fingerprint" of the molecule, allowing for unambiguous identification and the characterization of related impurities.

High-resolution mass spectrometry provides the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound, the calculated exact mass of the protonated molecule [M+H]⁺ is 185.1654 g/mol , corresponding to the molecular formula C₉H₁₉N₂O⁺.

Experimental determination of the exact mass via HRMS is critical for confirming the elemental composition and for identifying potential impurities from the synthetic route. Impurities may include starting materials, reagents, or byproducts formed during the reaction. A hypothetical impurity profile is presented in Table 1.

Table 1: Hypothetical HRMS Data and Impurity Profile for this compound

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ ( g/mol ) | Observed m/z | Mass Error (ppm) | Plausible Identity |

|---|---|---|---|---|---|

| Target Molecule | C₉H₁₈N₂O | 185.1654 | 185.1652 | -1.1 | This compound |

| Impurity A | C₇H₁₄N₂O | 143.1235 | 143.1233 | -1.4 | N-(4-piperidinyl)acetamide |

| Impurity B | C₈H₁₇NO | 144.1388 | 144.1386 | -1.4 | 1-acetyl-4-methylpiperidine |

This table contains hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, in this case, the protonated molecule of this compound ([M+H]⁺ at m/z 185.1654). The resulting fragment ions provide detailed structural information. The fragmentation pathways are predictable based on the functional groups present.

A plausible fragmentation pattern would involve:

Initial cleavage of the N,N-dimethylacetamide side chain: This would lead to the formation of a stable piperidine-containing cation.

Fragmentation of the piperidine ring: This can occur through various ring-opening mechanisms.

Loss of the dimethylamino group: This can also be a characteristic fragmentation.

A proposed fragmentation pathway and the corresponding m/z values are detailed in Table 2.

Table 2: Proposed MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 185.1654 | 140.1283 | 4-methylenepiperidinium | C₂H₅NO |

| 185.1654 | 84.0813 | Piperidinium ion | C₅H₉NO |

This table contains hypothetical data for illustrative purposes.

Derivatization studies, while not always necessary for this compound, can be employed to enhance ionization efficiency or to introduce specific fragmentation patterns for more detailed structural analysis. For instance, acylation of the secondary amine on the piperidine ring could be used to confirm its presence and reactivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups.

For this compound, key vibrational modes include:

C=O stretch of the tertiary amide.

C-N stretches of the tertiary amide and the piperidine ring.

N-H stretch of the secondary amine in the piperidine ring.

C-H stretches of the methylene (B1212753) and methyl groups.

A summary of the expected vibrational frequencies is provided in Table 3.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretch (piperidine) | 3300-3500 | IR | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman | Strong |

| C=O Stretch (tertiary amide) | 1630-1680 | IR | Strong |

| N-H Bend (piperidine) | 1580-1650 | IR | Medium |

| C-N Stretch (amide) | 1250-1350 | IR, Raman | Medium |

This table contains predicted data based on typical functional group frequencies.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment and Stereochemical Assignment

This compound itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the piperidine ring or the acetamide side chain, or if the compound were resolved into atropisomers, chiroptical techniques would be essential for its stereochemical characterization.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. mgcub.ac.in For a chiral derivative of this compound, the chromophoric amide group would likely dominate the CD spectrum in the far-UV region. The sign and magnitude of the Cotton effect observed would be indicative of the absolute configuration at the chiral center. mgcub.ac.inscispace.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. scispace.comslideshare.net Similar to CD, an ORD spectrum of a chiral analog would exhibit a Cotton effect in the region of the amide chromophore's absorption. scispace.com The shape and sign of the ORD curve provide information about the stereochemistry of the molecule. scispace.comslideshare.net

Computational and Theoretical Chemistry Studies on N,n Dimethyl 2 4 Piperidinyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N,N-dimethyl-2-(4-piperidinyl)acetamide would provide fundamental insights into its geometry, stability, and reactivity. These calculations solve the Schrödinger equation in an approximate manner by using the electron density as the fundamental variable.

Geometry Optimization and Exhaustive Conformational Analysis of this compound

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a rotatable acetamide (B32628) side chain, multiple low-energy conformations are possible.

An exhaustive conformational analysis would be performed to identify all possible stable structures (conformers). This process involves systematically rotating the rotatable bonds and determining the energy of each resulting conformation. The results of such an analysis would likely show that the piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. Furthermore, the orientation of the acetamide group relative to the piperidine ring would give rise to additional conformers. The optimized geometries of these conformers would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Chair Conformation) Calculated at the B3LYP/6-31G(d,p) Level of Theory.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (ring) | 1.53 - 1.54 Å |

| C-N (ring) | 1.47 Å | |

| C-C (side chain) | 1.52 Å | |

| C=O | 1.23 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | C-N-C (ring) | ~111° |

| C-C-C (ring) | ~110° | |

| O=C-N (amide) | ~122° | |

| Dihedral Angle | C-C-N-C (ring) | ~ ±55° |

Note: This table is illustrative and represents typical values for similar structures.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO would likely be localized on the nitrogen atoms and the carbonyl oxygen, which are the regions with the highest electron density. The LUMO, on the other hand, would be expected to be distributed over the carbonyl group.

An Electrostatic Potential (ESP) map visually represents the charge distribution in a molecule. It is plotted on the molecule's electron density surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. For this compound, the ESP map would show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms attached to the piperidine nitrogen.

Ab Initio and DFT Calculations of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are highly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts would help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies. A key vibrational mode for this compound would be the C=O stretching frequency of the amide group, typically appearing in the range of 1650-1680 cm⁻¹.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. The calculations would provide the excitation energies and oscillator strengths for the transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Solvent Interactions of this compound

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of a molecule over time, including its interactions with its environment.

An MD simulation of this compound, typically in a solvent like water, would involve numerically solving Newton's equations of motion for all the atoms in the system. This would generate a trajectory of atomic positions and velocities over a certain period (from nanoseconds to microseconds).

Analysis of this trajectory would reveal the conformational landscape of the molecule in solution, showing how it transitions between different conformers. It would also provide detailed information about the interactions between the solute and solvent molecules. For instance, the simulation could quantify the number of hydrogen bonds formed between the amide oxygen or piperidine nitrogen and surrounding water molecules, and the lifetime of these bonds.

Molecular Docking and Ligand-Protein Interaction Predictions (for defined non-human, non-clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology.

For this compound, one could perform docking studies against a non-human, non-clinical target to explore its potential binding modes. For example, one could dock it into the active site of an insect acetylcholinesterase or a plant-based enzyme. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.

The results would identify the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogs for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an observed property.

To develop a QSPR model for analogs of this compound, one would first create a dataset of similar molecules with known values for a specific property (e.g., solubility, boiling point, or a specific biological activity against a non-human target). Then, for each molecule, a large number of molecular descriptors (e.g., topological, electronic, and constitutional descriptors) would be calculated.

Using statistical methods like multiple linear regression or machine learning algorithms, a model would be developed that correlates a subset of these descriptors with the property of interest. This model could then be used to predict the property for new, unsynthesized analogs of this compound, thereby guiding the design of new compounds with desired properties.

Reaction Mechanism Elucidation via Computational Transition State Analysis for this compound Synthesis and Transformations

The synthesis of this compound, while not detailed in dedicated computational studies, can be hypothetically approached through common amide formation reactions. A prevalent method for such a synthesis would involve the acylation of a piperidine derivative. One plausible route is the reaction of a piperidine precursor, such as 4-(chlorocarbonylmethyl)piperidine, with dimethylamine (B145610). Alternatively, the reaction could proceed via the nucleophilic substitution of a suitable leaving group, for instance, the reaction between 2-chloro-N,N-dimethylacetamide and 4-aminopiperidine (B84694).

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful tool to investigate the mechanisms of such reactions in silico. By modeling the reactants, products, and all intervening species, a detailed understanding of the reaction pathway, including the identification of transition states and the calculation of activation energies, can be achieved.

Proposed Synthetic Pathway for Computational Analysis

4-(2-chloroacetyl)piperidine + HN(CH₃)₂ → this compound + HCl

A computational study would aim to elucidate the step-by-step mechanism, which likely involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.

Methodology for Transition State Analysis

A typical computational approach would involve the following steps:

Model System Setup: The three-dimensional structures of the reactants (2-chloroacetylpiperidine and dimethylamine), the product (this compound), and any expected intermediates would be constructed.

Geometry Optimization: The geometries of all species would be optimized to find their lowest energy conformations. DFT methods, such as B3LYP or M06-2X, with a suitable basis set like 6-311+G(d,p), are commonly employed for this purpose. nih.gov

Transition State Search: A search for the transition state (TS) connecting the reactants to the intermediate and the intermediate to the product would be performed. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculations: Vibrational frequency calculations are crucial to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state indeed connects the intended reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding energy minima.

Energy Profile Construction: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy profiles. The inclusion of solvent effects, typically through a polarizable continuum model (PCM), is also important for reactions occurring in solution.

Detailed Research Findings (Illustrative)

A computational study of the proposed reaction would yield a detailed energy profile. The key findings would be the activation energies (ΔG‡) and the energies of reaction (ΔG_rxn) for each step.

Table 1: Illustrative Calculated Energies for the Reaction of 2-chloroacetylpiperidine with Dimethylamine

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (2-chloroacetylpiperidine + Dimethylamine) | 0.0 |

| Transition State 1 (TS1) | +15.2 | |

| Tetrahedral Intermediate | -5.8 | |

| 2 | Transition State 2 (TS2) | +8.5 |

| Products (this compound + HCl) | -20.1 |

Note: These values are hypothetical and intended for illustrative purposes only. They are based on typical energy ranges for similar nucleophilic acyl substitution reactions.

The transition state analysis would also provide detailed geometric information about the key structures. For instance, in the first transition state (TS1), one would expect to see the partial formation of the C-N bond between the carbonyl carbon and the nitrogen of dimethylamine, and a slight elongation of the C=O bond.

Table 2: Illustrative Key Geometric Parameters of the Transition States

| Parameter | TS1 (Å) | TS2 (Å) |

| C-N (forming bond) | 1.85 | - |

| C-Cl (breaking bond) | - | 2.10 |

| C=O bond length | 1.28 | 1.24 |

Note: These values are hypothetical and intended for illustrative purposes only.

The data from such computational studies would allow for a detailed elucidation of the reaction mechanism. For example, the relative energies of the transition states would identify the rate-determining step of the reaction. In this illustrative case, the formation of the tetrahedral intermediate (via TS1) has a higher activation barrier and would therefore be the rate-determining step.

Further computational studies could explore potential transformations of this compound, such as its hydrolysis under acidic or basic conditions, or its metabolism. The same principles of transition state analysis would be applied to understand the mechanisms and kinetics of these subsequent reactions.

Exploratory Biological and Mechanistic Investigations of N,n Dimethyl 2 4 Piperidinyl Acetamide Strictly Non Clinical Focus

Cell-Based Assays for Fundamental Cellular Processes (e.g., passive permeability, cellular uptake, subcellular localization, strictly mechanistic)

Despite extensive searches, no studies were identified that have investigated the kinetic and binding characteristics of N,N-dimethyl-2-(4-piperidinyl)acetamide with any purified enzymes. Similarly, there is no available data from receptor binding assays, such as radioligand binding, fluorescence polarization, or surface plasmon resonance, to characterize its affinity or kinetic interactions with any specific receptors. Furthermore, no cell-based assay results detailing the passive permeability, cellular uptake, or subcellular localization of this compound have been published in the scientific literature.

The absence of such fundamental, non-clinical research indicates that this compound may be a novel compound, a research intermediate that has not been biologically characterized, or a compound whose biological data has not been disclosed in the public domain. General information on techniques like radioligand binding assays nih.gov, surface plasmon resonance nih.gov, and parallel artificial membrane permeability assays (PAMPA) nih.gov exists, but these have not been applied to the specific compound of interest.

Therefore, it is not possible to provide a detailed, evidence-based article on the exploratory biological and mechanistic investigations of this compound at this time.

Membrane Permeability and Transport Mechanism Studies in Model Systems

Detailed experimental data from in vitro model systems, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays (e.g., Caco-2, MDCK), are not available in the current body of scientific literature for this compound. Consequently, no quantitative data on its passive diffusion, active transport, or efflux mechanisms can be provided.

Intracellular Localization and Compartmentalization of this compound

There are no published studies utilizing methods like fluorescence microscopy, subcellular fractionation, or autoradiography to determine the intracellular distribution of this compound. As a result, information regarding its potential accumulation in specific organelles (e.g., mitochondria, lysosomes, nucleus) or cellular compartments is unavailable.

Investigation of this compound as a Tool to Perturb or Understand Biochemical Pathways

The use of this compound as a chemical probe or tool compound to investigate or modulate specific biochemical or signaling pathways has not been described in the accessible research literature. There are no reports of its application in studies to elucidate enzyme function, receptor interaction, or other cellular processes.

Analytical Chemistry Methodologies for N,n Dimethyl 2 4 Piperidinyl Acetamide in Research Environments

Chromatographic Methods for Purity Assessment, Separation, and Quantification of N,N-dimethyl-2-(4-piperidinyl)acetamide

Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates and research chemicals, offering high-resolution separation and sensitive detection. For a compound such as this compound, which contains a polar piperidine (B6355638) ring and an acetamide (B32628) side chain, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and complementary roles.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Synthesis Monitoring

HPLC is the cornerstone for monitoring the progress of chemical syntheses, assessing the purity of the final product, and quantifying its concentration. For this compound, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach.

The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate separation of the main compound from starting materials, by-products, and degradation products. A typical starting point for method development would utilize a C18 column, which is a versatile stationary phase that separates compounds based on their hydrophobicity.

Given the basic nature of the piperidine nitrogen, the pH of the mobile phase is a critical parameter. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid as an additive) would ensure that the piperidine nitrogen is protonated, leading to better peak shape and retention time stability. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (typically acetonitrile (B52724) or methanol), would be effective for eluting a range of impurities with varying polarities.

Validation of the developed HPLC method according to the International Council for Harmonisation (ICH) guidelines is essential to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Interactive Data Table: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the basic analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound and impurities. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 210 nm | The amide bond exhibits absorbance at lower UV wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography (GC) Techniques for Volatile Impurity Profiling

Gas chromatography is the preferred method for the detection and quantification of residual volatile impurities, such as solvents used during the synthesis and purification of this compound. The high volatility of these impurities makes them amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for universal carbon-based detection or a Mass Spectrometer (MS) for definitive identification.

A headspace GC technique is commonly employed for this purpose. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile impurities, is injected into the GC system. This approach prevents the non-volatile active pharmaceutical ingredient (API) from contaminating the GC column. The choice of a suitable column, typically with a polar stationary phase, is crucial for achieving separation of common organic solvents.

Method validation would include demonstrating specificity for the target solvents, determining limits of detection (LOD) and quantification (LOQ), and assessing linearity, accuracy, and precision.

Interactive Data Table: Representative GC Headspace Conditions for Volatile Impurity Analysis

| Parameter | Condition | Purpose |

| GC Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Provides good separation for a wide range of common residual solvents. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Injector Temperature | 220 °C | Ensures rapid volatilization of the injected sample. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |

| Detector Temperature | 250 °C | Prevents condensation of eluted compounds. |

| Oven Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min | Separates solvents based on their boiling points. |

| Headspace Vial Temp | 80 °C | To partition volatile solvents into the headspace. |

| Headspace Incubation | 30 minutes | To allow for equilibrium between the sample and the headspace. |

Chiral Chromatography for Enantiomeric Excess Determination of Stereoselective Synthesized this compound

While this compound itself is not chiral, derivatives or precursors used in its synthesis could be. If a chiral center is present in the synthetic route, it is imperative to control the stereochemical purity of the final compound. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.).

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reverse-phase) to find conditions that provide baseline resolution of the enantiomers.

Once a suitable method is established, it must be validated for its intended purpose, focusing on the quantification of the minor enantiomer in the presence of the major one.

Spectrophotometric Quantification Methods for this compound

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for quantification, although they generally lack the specificity of separation-based techniques.

Fluorimetric Assays for Trace Analysis (if applicable)

Fluorimetric assays are significantly more sensitive than UV-Vis spectroscopy and can be used for trace analysis. However, this technique is only applicable if the compound of interest is fluorescent or can be derivatized with a fluorescent tag. Native this compound is not expected to be fluorescent.

If trace-level quantification is required, a derivatization strategy could be employed. For instance, the secondary amine of the piperidine ring could potentially be reacted with a fluorogenic reagent such as dansyl chloride or fluorescamine. This reaction would introduce a highly fluorescent group into the molecule, allowing for its detection at very low concentrations using a fluorometer. The development of such an assay would require careful optimization of the derivatization reaction conditions and validation of the entire analytical procedure.

Capillary Electrophoresis (CE) Techniques for Separation and Characterization of this compound

Capillary Electrophoresis (CE) stands as a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and rapid analysis times, making it particularly suitable for pharmaceutical analysis. psu.edunih.gov The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. ncfinternational.itlibretexts.org For a compound like this compound, which possesses a basic piperidine moiety, Capillary Zone Electrophoresis (CZE) is an especially pertinent technique. europeanpharmaceuticalreview.comlibretexts.org

In CZE, the separation is governed by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution. libretexts.org The piperidine nitrogen in this compound is basic and will be protonated in acidic buffer systems, rendering the molecule positively charged. This positive charge allows it to migrate towards the cathode (negative electrode). ncfinternational.it The rate of migration is dependent on its charge-to-size ratio. libretexts.org

Interactive Table 1: Proposed Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of this compound

| Parameter | Proposed Condition/Value | Rationale |

| Instrumentation | Commercial CE System | Provides automated injection, temperature control, and detection. |

| Capillary | Fused-Silica | Standard for CE; offers good optical transparency for UV detection. |

| 50 µm i.d. | Common internal diameter balancing sample load and heat dissipation. | |

| 40-60 cm total length | Provides sufficient length for efficient separation. | |

| Background Electrolyte (BGE) | 25-50 mM Phosphate Buffer | Common buffer system providing good buffering capacity. |

| pH 2.5 - 4.5 | Ensures protonation of the piperidine nitrogen, making the analyte cationic. | |

| Applied Voltage | +15 to +25 kV | Typical voltage range for CZE, driving separation. Polarity is positive due to the cationic nature of the analyte. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (Pressure) | Simple and reproducible method for introducing the sample. |

| 50 mbar for 5 seconds | Typical injection parameters, can be optimized for sensitivity. | |

| Detection | UV Absorbance | The amide chromophore should allow for detection at low UV wavelengths. |

| 200-220 nm | Wavelength range where many small organic molecules absorb. |

Development of Robust and Reproducible Analytical Protocols for Academic Laboratory Synthesis and Research Characterization

The development of a robust and reproducible analytical protocol is a cornerstone of reliable scientific research, ensuring that the results are accurate and consistent. clearsynth.comupm-inc.com For a compound like this compound synthesized in an academic laboratory, such a protocol is essential for confirming its identity, purity, and for quantifying it in various experimental settings. The process of developing such a protocol is systematic and involves several key stages, from method selection to full validation. labmanager.comemerypharma.com

The first step is to define the analytical target profile (ATP), which outlines the intended purpose of the method. labmanager.com This could be for identity confirmation, purity assessment against potential starting materials or by-products, or quantification. Based on the physicochemical properties of this compound (a polar, basic compound), suitable analytical techniques can be selected. clearsynth.com While techniques like HPLC and GC-MS are common, CE offers advantages in terms of speed and low solvent consumption. mdpi.com

Once a technique is chosen, method development and optimization begin. labmanager.com For a CE method, this involves systematically adjusting the parameters outlined in Table 1 to achieve the desired performance, such as good resolution between the main compound peak and any impurities.

The subsequent and most critical phase is method validation. upm-inc.comsofpromed.com Validation demonstrates that the analytical method is suitable for its intended purpose. emerypharma.com The key validation parameters are defined by international guidelines and include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. sofpromed.comgavinpublishers.com

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com

Accuracy refers to the closeness of the test results obtained by the method to the true value.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

LOD and LOQ represent the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Following successful validation, the method should be documented in a standard operating procedure (SOP) to ensure it is performed consistently over time and by different analysts. sofpromed.com

Interactive Table 2: Key Validation Parameters for an Analytical Protocol in a Research Setting

| Validation Parameter | Objective | Typical Acceptance Criteria for Research |

| Specificity | To ensure the signal is from the analyte of interest. | Peak purity analysis (e.g., using a diode array detector or MS) should show no co-eluting impurities. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99 for a plot of response vs. concentration. |

| Accuracy | To determine how close the measured value is to the true value. | Recovery of 98-102% for spiked samples. |

| Precision (Repeatability) | To assess variability with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. |

| Limit of Quantification (LOQ) | To establish the lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; RSD ≤ 10% at this concentration. |

| Robustness | To evaluate the method's reliability with small changes. | No significant change in results when parameters like pH (±0.2 units) or temperature (±2 °C) are varied. |

Future Directions and Emerging Research Perspectives for N,n Dimethyl 2 4 Piperidinyl Acetamide

Exploration of N,N-dimethyl-2-(4-piperidinyl)acetamide as a Scaffold for Novel Chemical Probes and Ligands

The piperidine (B6355638) ring is a cornerstone in drug discovery, valued for its three-dimensional structure and its ability to engage with biological targets. nih.govresearchgate.netnih.gov this compound is an ideal starting point for creating libraries of novel compounds for chemical biology and drug development.

As a Fragment for Fragment-Based Drug Discovery (FBDD): The compound itself fits the profile of a "fragment"—a small, low-complexity molecule—that can be used in screening campaigns to identify initial, weak-binding hits against protein targets. nih.govnih.gov The piperidine nitrogen offers a key interaction point (e.g., forming salt bridges with acidic residues), while the N,N-dimethylacetamide tail can explore different pockets of a binding site. Subsequent optimization could involve "growing" from the acetamide (B32628) group or further substituting the piperidine ring to enhance affinity and selectivity. nih.gov

As a Scaffold for Library Synthesis: The secondary amine of the piperidine ring is a prime handle for chemical diversification. A variety of substituents could be introduced via reactions like N-alkylation or N-acylation. This would allow for the systematic modulation of the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding potential. Such a library of analogues could be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where piperidine-containing molecules have already shown significant activity. researchgate.netnih.govnih.gov For instance, a recent study highlighted the use of a piperidine-4-carboxamide scaffold to design novel inhibitors for secretory glutaminyl cyclase, a target in Alzheimer's disease research. nih.gov

| Potential Modification Site | Reaction Type | Potential New Functionality | Therapeutic Goal Example |

| Piperidine Nitrogen | N-Alkylation, N-Arylation, Reductive Amination | Introduction of aromatic rings, alkyl chains, or other functional groups. | Modulating receptor subtype selectivity (e.g., for opioid receptors). nih.gov |

| Piperidine Ring | C-H Functionalization | Introduction of substituents at other positions on the ring. | Creating novel chemical vectors and improving 3D shape. news-medical.net |

| Acetamide Group | Hydrolysis to carboxylic acid, followed by amide coupling | Creation of a diverse amide library. | Exploring interactions with different sub-pockets of a target protein. |

Integration of this compound Research with Machine Learning and Artificial Intelligence for Chemical Design

Modern drug discovery is increasingly driven by computational approaches. Artificial intelligence (AI) and machine learning (ML) can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds before they are synthesized.

This compound can serve as a seed structure for in silico library design. Generative AI models could be trained on known active molecules containing piperidine or acetamide fragments to propose novel derivatives of the seed compound with a high probability of being active against a specific target. These models can explore a vast chemical space much faster than traditional methods.

Furthermore, predictive ML models could be developed to forecast key properties for a virtual library based on this compound. These properties could include:

Target Affinity: Predicting how strongly a designed molecule will bind to its intended target.

Selectivity: Forecasting the binding affinity against off-targets to minimize side effects.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are critical for a drug's success. ML models can predict parameters like solubility, permeability, and metabolic stability.

A hypothetical workflow could involve generating a virtual library of one million derivatives, filtering them for drug-like properties using ML, docking the top candidates into a protein structure, and then prioritizing a small, diverse set of the most promising compounds for synthesis and biological testing.

Advanced Applications of this compound in Non-Biological Fields (e.g., Materials Science, Catalysis, if applicable)

While the primary applications of piperidine derivatives are in pharmacology, their unique properties could be leveraged in other fields. Research into these areas for this compound is currently speculative but represents a frontier of chemical exploration.

In Materials Science: The ability of the piperidine nitrogen to be protonated or to coordinate with metal ions could be explored. Derivatives of this compound could be investigated as:

Building blocks for metal-organic frameworks (MOFs): The compound could act as a ligand, connecting metal centers to form porous materials with potential applications in gas storage or separation.

Monomers for functional polymers: Polymerization of appropriately modified derivatives could lead to materials with specific pH-responsive or metal-chelating properties.

In Catalysis: The basicity of the piperidine nitrogen suggests potential as an organocatalyst. While simple piperidine is a known base catalyst, the acetamide side chain could modulate its catalytic activity and selectivity in reactions like Michael additions or aldol (B89426) condensations. The specific steric and electronic environment provided by the this compound structure could offer unique advantages in certain transformations.

Unexplored Reactivity, Transformation Pathways, and Unique Chemical Properties of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the piperidine ring and the tertiary amide side chain. While the individual reactivity of these groups is well-understood, their interplay within this specific molecule is not.

Piperidine Ring Reactivity:

N-Functionalization: As mentioned, the nitrogen is a nucleophilic and basic center, readily undergoing alkylation, acylation, and arylation.

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds. news-medical.net Exploring these reactions on the piperidine ring of the title compound could lead to novel, complex derivatives that would be difficult to synthesize otherwise. news-medical.net

Amide Group Reactivity:

Hydrolysis: The tertiary amide is generally stable to hydrolysis, but under strong acidic or basic conditions, it can be cleaved to form 2-(4-piperidinyl)acetic acid and dimethylamine (B145610). Studying the kinetics of this process could be informative.

Reduction: The amide can be reduced to the corresponding amine, N,N-dimethyl-2-(4-piperidinyl)ethanamine, using strong reducing agents like lithium aluminum hydride. This would provide access to a different class of derivatives with three basic centers.

Intramolecular Interactions: A key unexplored area is the potential for intramolecular interactions. Depending on the conformation, a hydrogen bond could form between the piperidine N-H and the amide oxygen. This could influence the compound's physical properties and its preferred binding mode with biological targets.

| Functional Group | Potential Reaction | Product Type | Research Question |

| Piperidine N-H | N-Alkylation | Tertiary Amine | How does N-substitution affect basicity and biological activity? |

| Piperidine C-H | Oxidative Functionalization | Hydroxylated derivatives | Can we achieve site-selective functionalization of the ring? news-medical.net |

| Amide C=O | Reduction | Tertiary Amine | How does the resulting polyamine behave as a metal chelator? |

| Whole Molecule | Intramolecular Cyclization | Bicyclic systems | Can novel ring systems be formed under specific conditions? |

Synergistic Research Opportunities at the Interface of Synthetic, Computational, and Mechanistic Chemistry Involving this compound

The most fruitful future research on this compound will likely come from an integrated approach that combines multiple chemical disciplines.

A powerful research program could be initiated by using computational chemistry to identify a promising biological target for ligands based on this scaffold. For example, docking studies might suggest a good fit in the active site of an enzyme like butyrylcholinesterase or an HIV-1 protease. nih.govacs.org

Next, synthetic chemistry would be employed to create a focused library of derivatives based on the computational predictions. nih.gov This would involve exploring the various reaction pathways to modify both the piperidine ring and the acetamide side chain. Recent advances that streamline the synthesis of complex piperidines could be highly valuable here. news-medical.net

Finally, mechanistic chemistry would be used to understand the "why" behind the experimental observations. This could involve:

Using kinetic studies to probe the mechanism of a key synthetic transformation.

Employing biophysical techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to understand the thermodynamics and kinetics of ligand-protein binding.

Obtaining an X-ray crystal structure of a derivative bound to its target to visualize the key interactions at an atomic level. nih.gov

This synergistic cycle, where computational predictions guide synthesis and mechanistic studies explain the results, would be the most efficient way to unlock the full potential of this compound as a valuable chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.